molecular formula C13H10Cl2N2 B095469 Benzoyl chloride 4-chlorophenylhydrazone CAS No. 17359-82-9

Benzoyl chloride 4-chlorophenylhydrazone

Cat. No. B095469
CAS RN: 17359-82-9
M. Wt: 265.13 g/mol
InChI Key: IMHUAQVGERGSNQ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl chloride 4-chlorophenylhydrazone (BCP) is an organic compound used in scientific research for its ability to inhibit the activity of copper-containing amine oxidases (CuAOs). CuAOs are enzymes that play a role in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. The inhibition of CuAOs by BCP has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.

Mechanism Of Action

Benzoyl chloride 4-chlorophenylhydrazone inhibits the activity of CuAOs by binding to the copper ion in the active site of the enzyme. This binding prevents the oxidation of biogenic amines, which leads to an increase in their concentration in the body. The increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.

Biochemical And Physiological Effects

Benzoyl chloride 4-chlorophenylhydrazone has been shown to increase the concentration of biogenic amines such as dopamine, serotonin, and norepinephrine in the body. This increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using Benzoyl chloride 4-chlorophenylhydrazone in lab experiments is its ability to selectively inhibit CuAOs. This selectivity allows researchers to study the effects of CuAO inhibition on biogenic amine metabolism without affecting other enzymes. However, Benzoyl chloride 4-chlorophenylhydrazone has limitations in terms of its stability and solubility. Benzoyl chloride 4-chlorophenylhydrazone is sensitive to light and can decompose over time. Benzoyl chloride 4-chlorophenylhydrazone is also insoluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Benzoyl chloride 4-chlorophenylhydrazone. One direction is the development of Benzoyl chloride 4-chlorophenylhydrazone derivatives with improved stability and solubility. Another direction is the study of the effects of CuAO inhibition on other physiological processes such as inflammation and oxidative stress. Additionally, Benzoyl chloride 4-chlorophenylhydrazone could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of Benzoyl chloride 4-chlorophenylhydrazone-based therapies for the treatment of various diseases such as Parkinson's disease, depression, and hypertension is a promising future direction.

Synthesis Methods

Benzoyl chloride 4-chlorophenylhydrazone can be synthesized by the reaction of 4-chlorophenylhydrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Benzoyl chloride 4-chlorophenylhydrazone has been extensively studied for its ability to inhibit CuAOs. CuAOs are involved in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. Inhibition of CuAOs by Benzoyl chloride 4-chlorophenylhydrazone has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been studied for its antioxidant properties and its ability to scavenge free radicals.

properties

CAS RN

17359-82-9

Product Name

Benzoyl chloride 4-chlorophenylhydrazone

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

(Z)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride

InChI

InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13-

InChI Key

IMHUAQVGERGSNQ-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/Cl

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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